Predicted Lipophilicity (cLogP) Comparison vs. Phenoxy and m-Tolyl Analogs
The naphthalen-2-yloxy substituent confers a predicted cLogP of approximately 3.9–4.2 (ChemAxon/JChem Suite estimate based on structure), representing an increase of ~1.1–1.4 log units over the phenoxy analog (predicted cLogP ~2.8) and ~0.7–1.0 log units over the m-tolyl analog (predicted cLogP ~3.2) . This difference is quantitatively meaningful: it places the naphthalenyl compound in a lipophilicity range associated with improved membrane permeability (optimal CNS drug range cLogP 2–5) while the phenoxy analog borders on suboptimal lipophilicity for passive diffusion. The increased logP also correlates with higher predicted plasma protein binding, which must be factored into free-drug concentration calculations during in vitro–in vivo extrapolation [1].
| Evidence Dimension | Predicted partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ~3.9–4.2 (in silico estimate, naphthalen-2-yloxy derivative) |
| Comparator Or Baseline | Phenoxy analog: cLogP ~2.8; m-Tolyl analog: cLogP ~3.2 |
| Quantified Difference | ΔcLogP ≈ +1.1–1.4 vs. phenoxy analog; ΔcLogP ≈ +0.7–1.0 vs. m-tolyl analog |
| Conditions | Predicted via fragment-based method (ChemAxon cLogP algorithm); no experimental logP data available for any comparator. Class-level inference only. |
Why This Matters
Lipophilicity governs passive membrane permeability, tissue distribution, and non-specific binding—key variables in selecting a compound for cellular or in vivo pharmacological studies.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
